molecular formula C19H17FN2O2S B6532879 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine CAS No. 922926-29-2

3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine

Cat. No. B6532879
CAS RN: 922926-29-2
M. Wt: 356.4 g/mol
InChI Key: CFWOWWKXDGPIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine (3-DFP-6-FMPP) is a synthetic heterocyclic compound derived from pyridazine and phenylsulfanyl moieties. It has been extensively studied in the past few decades due to its interesting pharmacological properties, such as its ability to modulate protein-protein interactions, its cytotoxicity, and its potential anti-cancer activity.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been widely used in scientific research due to its interesting pharmacological properties. It has been studied for its ability to modulate protein-protein interactions, its cytotoxicity, and its potential anti-cancer activity. 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been used in studies to investigate the structure-activity relationships of small molecule inhibitors of the protein-protein interaction between the transcription factor NF-κB and its inhibitor IκBα. It has also been used in studies to investigate the anticancer properties of novel compounds, as well as to investigate the mechanism of action of anticancer agents.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is not yet fully understood. However, it is believed that it modulates the protein-protein interaction between the transcription factor NF-κB and its inhibitor IκBα. This interaction is essential for the regulation of gene expression and cell proliferation. It is thought that 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine binds to the NF-κB/IκBα complex and disrupts the interaction, leading to the inhibition of NF-κB activity. This inhibition of NF-κB activity has been shown to be responsible for the cytotoxic and anti-cancer effects of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine have been extensively studied. It has been shown to inhibit the activity of NF-κB, leading to the inhibition of gene expression and cell proliferation. It has also been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and ovarian cancer cells. In addition, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been shown to reduce inflammation and to have anti-inflammatory effects. It has also been shown to reduce oxidative stress and to have antioxidant effects.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has several advantages for laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and its synthesis can be easily scaled up for large-scale production. It is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and therefore it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, it has a relatively low solubility in organic solvents, and therefore it must be used at high concentrations in order to achieve optimal results.

Future Directions

There are several potential future directions for 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine. It could be used to investigate the mechanism of action of other anti-cancer agents, as well as to develop novel compounds with similar properties. It could also be used to investigate the role of NF-κB in other diseases, such as autoimmune diseases, and to develop novel therapies for these diseases. In addition, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine could be used to investigate the role of NF-κB in the development of other diseases, such as cardiovascular disease, and to develop novel therapies for these diseases. Finally, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine could be used to investigate the role of NF-κB in the aging process, and to develop novel therapies to slow down the aging process.

Synthesis Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine involves the condensation of 2,5-dimethoxyphenylsulfanyl chloride and 2-fluorophenylmethylsulfanyl chloride in the presence of sodium hydroxide. The reaction yields 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine in high yields with a purity of up to 95%. The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is a multi-step process, involving the initial condensation of the two reactants, followed by the addition of the base, and finally the separation of the desired product from the reaction mixture.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-23-14-7-9-18(24-2)15(11-14)17-8-10-19(22-21-17)25-12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWOWWKXDGPIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.